molecular formula C10H12F3N B13985197 (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine CAS No. 1168139-53-4

(R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B13985197
CAS No.: 1168139-53-4
M. Wt: 203.20 g/mol
InChI Key: ZZTDGFLVDISOIK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is a chiral amine featuring a trifluoromethyl (-CF₃) substituent at the meta position of the phenyl ring. It serves as a critical intermediate in synthesizing Cinacalcet, a calcimimetic drug approved for treating secondary hyperparathyroidism in patients with chronic kidney disease and parathyroid carcinoma . Cinacalcet’s pharmacological activity arises from its allosteric activation of calcium-sensing receptors (CaR), reducing parathyroid hormone (PTH) secretion . The (R)-enantiomer of the amine is essential for binding efficacy, as stereochemistry significantly impacts receptor interaction .

Properties

CAS No.

1168139-53-4

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-4-3-5-8(6-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1

InChI Key

ZZTDGFLVDISOIK-SECBINFHSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)C(F)(F)F)N

Canonical SMILES

CCC(C1=CC(=CC=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Reductive Amination of 3-(3-Trifluoromethylphenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine

  • The most widely reported method involves the reductive amination of 3-(3-trifluoromethylphenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine.
  • The aldehyde intermediate, 3-(3-trifluoromethylphenyl)propanal, is synthesized via a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium acetate (Pd(OAc)₂) in the presence of tetrabutylammonium acetate (nBu₄NOAc) and potassium carbonate in N,N-dimethylformamide (DMF) at approximately 90 °C.
  • This reaction yields a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate.
  • Subsequent hydrogenation and hydrolysis steps using potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) afford the aldehyde 3-(3-trifluoromethylphenyl)propanal in high purity and yield.
  • The aldehyde is then subjected to reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine using a low-precious-metal catalyst to yield (R)-1-(3-(trifluoromethyl)phenyl)propan-1-amine with excellent enantiomeric purity and yield.

Improved Process for Preparation of Cinacalcet and Related Amines (Patent WO2014178068A2)

  • An improved process described in patent WO2014178068A2 involves a "one-pot" hydrogenation method using Raney Nickel as a catalyst under hydrogen pressure.
  • The process starts with the condensation of (R)-1-(1-naphthyl)ethylamine and 3-(3-trifluoromethyl)phenylpropanal in methanol at 25–35 °C, forming an imine intermediate.
  • This intermediate is then hydrogenated in situ under hydrogen pressure with Raney Nickel to afford the target amine.
  • The crude product is purified by filtration, washing with aqueous methanol and water, and recrystallization from ethyl acetate or acetone to achieve purity >99.9% by HPLC.
  • This method is advantageous due to fewer reaction steps, mild conditions, and scalability for commercial production.

Synthesis of 3-(3-Trifluoromethylphenyl)propanal Intermediate

  • The aldehyde intermediate is often synthesized via nitration, hydrogenation, diazotization, and oximation steps starting from halo benzotrifluoride derivatives.
  • A Grignard reaction of halo benzotrifluoride with magnesium in an organic solvent forms a Grignard reagent, which reacts with ketenes in the presence of transition metal ligand-acid complexes (e.g., Fe(AcAc)₃, Ir(AcAc)₃) to give trifluoromethyl acetophenone derivatives.
  • These ketones are converted to oximes by reaction with hydroxylamine salts, followed by deoximation to yield the aldehyde.
  • Purification by crystallization using cyclic saturated hydrocarbons (cyclopentane, cyclohexane) yields the aldehyde with >99% purity.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Notes
Mizoroki–Heck coupling Pd(OAc)₂, nBu₄NOAc, K₂CO₃, KCl DMF, 90 °C, 3–4 h Produces acetal intermediate
Hydrogenation & Hydrolysis Potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) Mild temperature, hydrolysis step Converts acetal to aldehyde
Reductive amination (R)-(+)-1-(1-naphthyl)ethylamine, Pd catalyst (low precious metal) Hydrogen pressure, mild temp Forms chiral amine
One-pot hydrogenation Raney Nickel Methanol, 25–45 °C, hydrogen pressure Simultaneous imine formation and reduction
Grignard reaction Mg metal, catalytic iodine or ethylene dibromide Organic solvent, ambient temp Forms Grignard reagent from halo benzotrifluoride
Ketene reaction Fe(AcAc)₃ or other metal ligand-acid complex Hydrocarbon solvent, ambient temp Forms trifluoromethyl acetophenone
Oximation Hydroxylamine salts (chloride or sulfate) 40–45 °C, 5–7 h Converts ketone to oxime

Purification and Characterization

  • Purification typically involves filtration, washing with aqueous methanol or water, and recrystallization from solvents such as ethyl acetate, acetone, or cycloalkanes.
  • High-performance liquid chromatography (HPLC) confirms purity levels >99.9%.
  • Solid-state forms of intermediates and final products are characterized by X-ray diffraction (XRD) and infrared spectroscopy (IR).
  • Activated charcoal treatment and solvent concentration steps are used to remove impurities and palladium residues from catalytic processes.

Summary Table of Key Preparation Methods

Method Key Steps Catalyst(s) Yield & Purity Advantages
Reductive amination (Pd catalyst) Mizoroki–Heck → Hydrogenation → Reductive amination Pd(OAc)₂, Pd catalyst High yield, >99% purity High selectivity, scalable
One-pot hydrogenation (Raney Ni) Imine formation + hydrogenation in one pot Raney Nickel 70–98% yield, >99.9% purity Fewer steps, mild conditions
Grignard + ketene + oximation route Halo benzotrifluoride → Grignard → Ketone → Oxime → Aldehyde Mg, Fe(AcAc)₃, hydroxylamine salts 80–85% yield for oxime intermediate High purity, fewer impurities

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The applications of (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine are primarily in the synthesis of pharmaceutical compounds. This compound is a building block in the synthesis of cinacalcet and other pharmaceutical agents .

Cinacalcet Synthesis

  • (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is a key component in the synthesis of cinacalcet, a calcimimetic agent used to treat hyperparathyroidism . Cinacalcet is marketed as Sensipar™ in the USA and Mimpara™ in Europe .
  • An improved process for the preparation of cinacalcet involves the use of N-[l-(l-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-l-amine .
  • Iridium-catalyzed direct asymmetric reductive amination utilizes 3-(3-(trifluoromethyl)phenyl) propan-1-amine as the amine source, allowing cinacalcet to be synthesized at gram-scale .

Use as a Reference Standard

  • (R)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine can be used as a working standard or secondary reference standard, after internal validation, as per FDA guidelines .
  • It can be employed in toxicity studies of drug formulations and quality control during cinacalcet manufacturing .

Other potential applications

  • It is also used in the synthesis of tecalcet and fendiline .
  • The compound may have applications as a releasing agent .

Mechanism of Action

The mechanism of action of ®-1-(3-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins and other targets. The amine moiety can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Trifluoromethyl vs. Difluoromethyl

The trifluoromethyl group’s stronger electronegativity enhances binding to hydrophobic pockets in CaR .

Trifluoromethyl vs. Halogen Substituents
  • (R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-amine (): The 4-fluoro substituent lacks the steric bulk and electron-withdrawing power of -CF₃, reducing CaR activation potency.
  • (R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine (): Fluorine’s smaller size and lower hydrophobicity compared to -CF₃ result in weaker calcimimetic activity.

Positional Isomerism

  • 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) (): Moving the -CF₃ group to the 2-position alters steric interactions, diminishing CaR binding.
  • 4-Trifluoromethyl Analogues : (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride () exhibits reduced activity compared to the 3-CF₃ isomer due to mismatched receptor topology .

Branching and Steric Effects

  • (R)-3-(2-Chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine (Tecalcet) (): The 2-chloro and 3-methoxy groups introduce both steric and electronic modifications, leading to distinct pharmacokinetic profiles compared to Cinacalcet .

Stereochemical Variations

  • (S)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine (): This diastereomer of Cinacalcet is an impurity with negligible therapeutic activity, underscoring the necessity of strict stereochemical control during synthesis .

Key Structural and Physicochemical Data

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference ID
(R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine C₁₀H₁₂F₃N 203.20 3-CF₃, primary amine Cinacalcet intermediate
2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) C₁₀H₁₂F₃N 204.09 3-CF₃, secondary amine CaV1.3 inhibitor (research)
(R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-amine C₁₀H₁₄FN 167.23 4-F, dimethylamine Synthetic intermediate
(S)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine C₂₂H₂₂F₂N 339.42 3-CHF₂ Lower CaR affinity vs. Cinacalcet

Biological Activity

(R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biomolecules, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C10H12F3N
  • Molecular Weight : 201.21 g/mol
  • Structure : The compound features a propan-1-amine backbone with a trifluoromethyl group on the phenyl ring, enhancing its lipophilicity and biological activity.

The biological activity of (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine is primarily attributed to its interactions with various enzymes and receptors:

  • Enzyme Interactions : It has been shown to inhibit monoamine oxidase (MAO) and cytochrome P450 enzymes, which are crucial for neurotransmitter metabolism and drug metabolism, respectively. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially influencing mood and cognitive functions .
  • Receptor Modulation : The compound can bind to neurotransmitter receptors, modulating their activity. For instance, it may enhance or inhibit the action of serotonin receptors, impacting various physiological processes including mood regulation and anxiety.

Cellular Effects

The compound's influence extends to cellular signaling pathways and gene expression:

  • Cell Signaling : It has been observed to affect cell signaling pathways that regulate cellular metabolism and growth. This can lead to alterations in gene expression related to metabolic processes.
  • Gene Expression : Studies indicate that (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine can modulate the expression of genes involved in metabolic pathways, which may have implications for diseases such as diabetes and obesity .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

StudyFindings
Leung et al. (2020)Identified that derivatives with trifluoromethyl groups exhibited enhanced antibacterial activity against N. meningitidis and H. influenzae compared to non-fluorinated analogs .
BenchChem AnalysisDemonstrated significant interactions with MAO and cytochrome P450 enzymes, suggesting implications for drug metabolism and neurotransmitter regulation.
MDPI ReviewDiscussed the broad applicability of trifluoromethyl-containing compounds in drug development due to their favorable pharmacokinetic properties .

Case Studies

Several case studies have explored the biological activity of (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits moderate antibacterial activity against specific pathogens, highlighting its potential as a lead compound for antibiotic development.
  • Neuropharmacological Effects : Research has shown that the compound can influence anxiety-like behaviors in animal models, suggesting its potential use in treating mood disorders.
  • Metabolic Studies : Long-term exposure studies indicated that (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine could alter metabolic rates in cultured cells, which might have implications for obesity treatments .

Q & A

What is the role of (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine in synthesizing pharmaceuticals like cinacalcet?

Category: Basic
Answer:
(R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine serves as a critical chiral amine intermediate in synthesizing cinacalcet, a calcimimetic agent. It participates in iridium-catalyzed asymmetric reductive amination reactions, enabling gram-scale synthesis with high enantiomeric excess (94% ee) and yield (96%) . The stereochemical integrity of the (R)-enantiomer is essential for binding to calcium-sensing receptors, a pharmacological target for hyperparathyroidism .

Methodological Insight:

  • Catalytic Conditions: Use [Ir(cod)Cl]₂ with chiral phosphine ligands (e.g., (R)-DTBM-Segphos) under hydrogen pressure (50 bar).
  • Purification: Chiral HPLC or recrystallization to achieve ≥98% purity.

How can enantiomeric excess (ee) be optimized during the synthesis of (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine?

Category: Advanced
Answer:
Enantioselectivity is enhanced by tuning catalyst systems and reaction conditions. Evidence shows that iridium catalysts paired with bulky chiral ligands (e.g., DTBM-Segphos) reduce steric hindrance and improve ee (94% achieved in cinacalcet synthesis) . Key parameters include:

  • Ligand Design: Bulky substituents on phosphine ligands increase stereochemical control.
  • Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states.
  • Temperature: Lower temperatures (0–25°C) favor kinetic resolution.

Validation: Monitor ee via chiral HPLC using columns like Chiralpak IA/IB .

What spectroscopic techniques confirm the structure and purity of (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine?

Category: Basic
Answer:

  • 1H NMR: Key peaks include δ 7.45–7.66 (m, aromatic protons), 3.62 (m, methine), and 1.50 (d, methyl group) .
  • Mass Spectrometry (MS): ESI-MS shows [M+H]+ at m/z 204.43 (calculated 204.09) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.